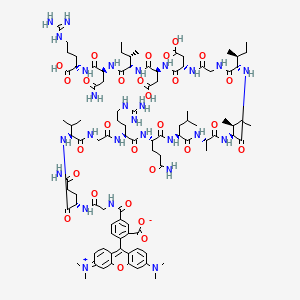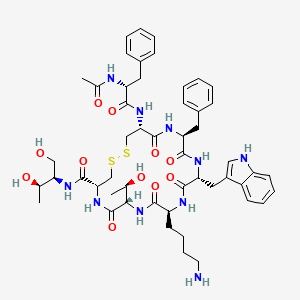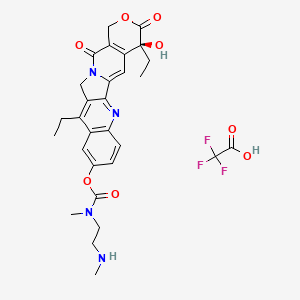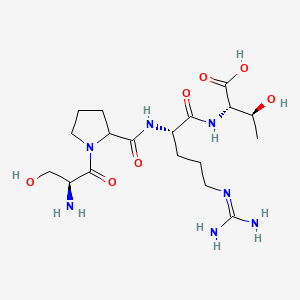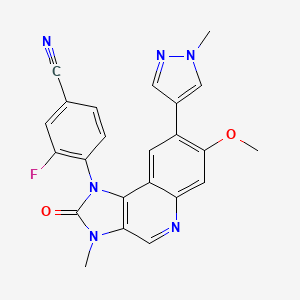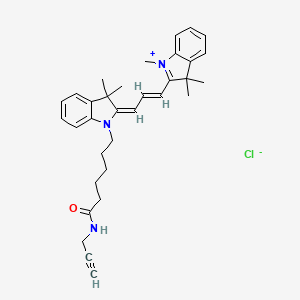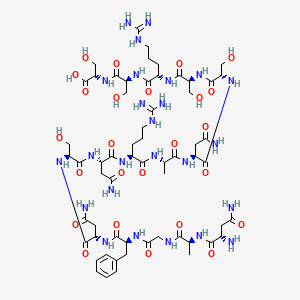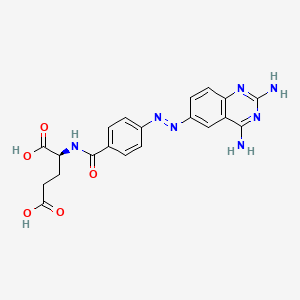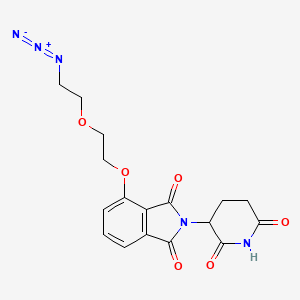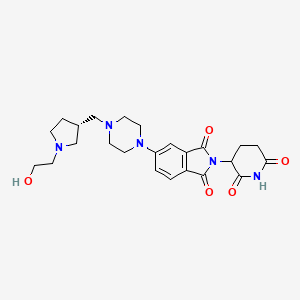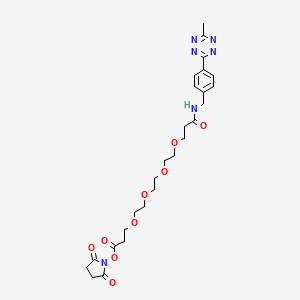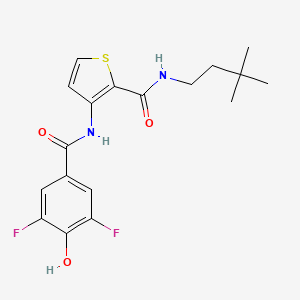
Hsd17B13-IN-23
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hsd17B13-IN-23 is a small molecule inhibitor targeting the enzyme hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Inhibitors like this compound are being explored for their potential therapeutic benefits in treating these liver diseases.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Hsd17B13-IN-23 involves several steps, starting with the synthesis of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route typically includes:
Formation of the Core Structure: This involves the construction of the basic molecular framework through a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of specific functional groups to improve binding affinity and selectivity towards HSD17B13. This may involve reactions such as halogenation, alkylation, and acylation.
Purification and Characterization: The final compound is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound would be optimized to ensure high yield and purity. This involves scaling up the reaction conditions, using more efficient catalysts, and employing automated synthesis techniques. The process would also include rigorous quality control measures to ensure consistency and safety of the final product.
化学反応の分析
Types of Reactions
Hsd17B13-IN-23 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents to modify its activity.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can be further tested for their inhibitory activity against HSD17B13.
科学的研究の応用
Hsd17B13-IN-23 has several scientific research applications:
Chemistry: Used as a tool compound to study the structure-activity relationship of HSD17B13 inhibitors.
Biology: Helps in understanding the role of HSD17B13 in lipid metabolism and liver diseases.
Medicine: Explored as a potential therapeutic agent for treating NAFLD and NASH.
Industry: Potential use in the development of new drugs targeting liver diseases.
作用機序
Hsd17B13-IN-23 exerts its effects by binding to the active site of HSD17B13, inhibiting its enzymatic activity. This prevents the conversion of hydroxysteroids, thereby reducing the accumulation of lipid droplets in the liver. The molecular targets include the active site residues of HSD17B13, and the pathways involved are related to lipid metabolism and inflammation.
類似化合物との比較
Similar Compounds
BI-3231: Another potent and selective inhibitor of HSD17B13.
Hsd17B13-IN-33: A structurally similar compound with slight modifications in functional groups.
Uniqueness
Hsd17B13-IN-23 is unique due to its specific binding affinity and selectivity towards HSD17B13, making it a promising candidate for therapeutic development. Its structural modifications provide enhanced stability and efficacy compared to other similar inhibitors.
特性
分子式 |
C18H20F2N2O3S |
|---|---|
分子量 |
382.4 g/mol |
IUPAC名 |
3-[(3,5-difluoro-4-hydroxybenzoyl)amino]-N-(3,3-dimethylbutyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C18H20F2N2O3S/c1-18(2,3)5-6-21-17(25)15-13(4-7-26-15)22-16(24)10-8-11(19)14(23)12(20)9-10/h4,7-9,23H,5-6H2,1-3H3,(H,21,25)(H,22,24) |
InChIキー |
UCHIHSPYCPELTB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CCNC(=O)C1=C(C=CS1)NC(=O)C2=CC(=C(C(=C2)F)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


